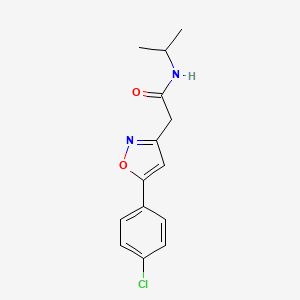

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide

Description

Historical Development of Isoxazole-Based Pharmacophores

Isoxazole derivatives have been integral to pharmaceutical development since the early 20th century, with foundational work by Claisen in 1903 establishing synthetic routes via propargylaldehyde acetal oximation. The discovery of sulfamethoxazole in the 1960s marked a milestone, demonstrating the antibacterial efficacy of isoxazole-containing sulfonamides. Over time, structural diversification led to therapeutics such as valdecoxib (COX-2 inhibitor) and zonisamide (anticonvulsant), underscoring the scaffold’s adaptability to diverse targets.

A critical advancement emerged with the integration of acetamide side chains into isoxazole cores, as seen in danazol (androgenic agent) and leflunomide (antirheumatic). These modifications improved pharmacokinetic properties, inspiring the development of this compound. Its design builds on copper-catalyzed cycloadditions and green chemistry approaches, which enabled precise control over substituent placement and electronic effects.

Significance of the Isoxazol-3-yl-Acetamide Scaffold in Drug Discovery

The isoxazol-3-yl-acetamide scaffold combines metabolic stability with target-binding versatility. The acetamide moiety enhances hydrogen-bonding capacity, while the isoxazole ring provides a rigid planar structure favorable for π-π interactions. For example, in anti-HIV research, 2-isoxazol-3-yl-acetamide derivatives inhibit HSP90, disrupting viral replication without affecting host enzymes like reverse transcriptase.

Structural comparisons reveal that N-isopropyl substitution in this compound reduces cytotoxicity compared to bulkier alkyl groups, as demonstrated by its therapeutic index (~3.5-fold higher than AUY922). This scaffold also permits regioselective modifications; the 4-chlorophenyl group at the 5-position enhances lipophilicity, potentially improving blood-brain barrier penetration.

Current Research Landscape and Applications

Recent studies focus on optimizing this compound for antiviral and anticancer applications. In HIV research, it attenuates viral LTR-driven gene expression by binding HSP90’s ATPase domain, a mechanism validated through molecular docking and in vitro assays. Parallel work explores its potential in oncology, leveraging HSP90’s role in stabilizing oncogenic proteins.

Synthetic innovations include one-pot methodologies using deep eutectic solvents (e.g., choline chloride-urea) to improve yield and regioselectivity. Transition metal-catalyzed reactions, particularly palladium-mediated cross-couplings, enable the introduction of diverse aryl and heteroaryl groups at the 5-position.

Structural Uniqueness Among Isoxazole Derivatives

The compound’s uniqueness arises from its substitution pattern:

| Position | Substituent | Functional Role |

|---|---|---|

| 3 | Isoxazol-3-yl | Core heterocycle; participates in π stacking |

| 5 | 4-Chlorophenyl | Enhances lipophilicity and steric bulk |

| Acetamide | N-Isopropyl | Reduces cytotoxicity; improves solubility |

This configuration distinguishes it from analogues like sulfisoxazole (antibacterial) and risperidone (antipsychotic), which lack the acetamide side chain. The chlorine atom at the para position of the phenyl ring further modulates electron-withdrawing effects, potentially enhancing target affinity.

Properties

IUPAC Name |

2-[5-(4-chlorophenyl)-1,2-oxazol-3-yl]-N-propan-2-ylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15ClN2O2/c1-9(2)16-14(18)8-12-7-13(19-17-12)10-3-5-11(15)6-4-10/h3-7,9H,8H2,1-2H3,(H,16,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWCJINIJLKDAGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CC1=NOC(=C1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

One common method for synthesizing isoxazoles is through the (3 + 2) cycloaddition reaction of an alkyne with a nitrile oxide . This reaction can be catalyzed by metals such as copper (I) or ruthenium (II), although metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Industrial production methods for this compound would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing waste and energy consumption. This could include the use of microwave-assisted synthesis or other advanced techniques to improve efficiency .

Chemical Reactions Analysis

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.

Substitution: The chlorophenyl group can participate in substitution reactions, where the chlorine atom is replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic reactions.

Biology: The compound’s biological activity makes it a candidate for studying its effects on different biological systems.

Industry: It can be used in the development of new materials and as a precursor for other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects . The exact molecular targets and pathways can vary depending on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

2-Chloro-N-[4-(2-Chloroacetamido)Phenyl)Sulfonyl]-N-(5-Methylisoxazol-3-yl]Acetamide

- Structure : Features a 5-methylisoxazole core, dual chloroacetamide groups, and a sulfonyl linker.

- Synthesis: Prepared via reaction of 4-amino-N-(5-methylisoxazol-3-yl)benzenesulfonamide with chloroacetyl chloride in dimethylformamide (DMF) .

N-(4-(N-(5-Methylisoxazol-3-yl)Sulfamoyl)Phenyl)Acetamide Derivatives

- Examples : 2-Chloro-N-{4-[(5-methyl-1,2-oxazol-3-yl)sulfamoyl]phenyl}acetamide (similarity score: 0.94 to the target compound).

- Activity : Sulfamoyl-linked derivatives often exhibit enhanced binding to enzymes like carbonic anhydrases or tyrosine kinases due to their hydrogen-bonding capacity .

Heterocyclic Variants with 4-Chlorophenyl Substitutions

Ethyl 2-[5-(4-Chlorophenyl)-2-Methyl-1H-Imidazole-4-yl] Acetate

- Structure : Replaces isoxazole with a 2-methylimidazole ring.

- Activity: Demonstrates strong inhibition of nuclear sirtuins (SIRT1/2) in non-small cell lung cancer (NSCLC) cells, with superior docking scores (Glide score: −9.2) compared to other sirtuin inhibitors. This highlights the role of imidazole in epigenetic modulation .

- Comparison : The imidazole core may confer stronger metal-binding affinity (e.g., to zinc in HDACs) than isoxazole, enhancing enzyme inhibition.

2-[3-(4-Bromophenyl)Propan-3-One]-5-(4-Chlorophenyl)-1,3,4-Oxadiazole

- Structure: 1,3,4-Oxadiazole core with 4-chlorophenyl and propanone substituents.

- Activity : Exhibits 59.5% anti-inflammatory activity at 20 mg/kg, comparable to indomethacin (64.3%). The oxadiazole ring’s electron-deficient nature may enhance interactions with cyclooxygenase (COX) enzymes .

Acetamide Derivatives with Varied Pharmacophores

2-((5-(4-Chlorophenyl)-4-(p-Tolyl)-4H-1,2,4-Triazol-3-yl)Thio)-N-(2-Isopropylphenyl)Acetamide

- Structure : Triazole-thio-acetamide hybrid with 4-chlorophenyl and isopropyl groups.

Comparative Analysis Table

Key Findings and Implications

Heterocyclic Core Impact :

- Isoxazole derivatives (e.g., sulfonamide-linked analogs) prioritize solubility and enzyme targeting , while imidazole () and triazole () variants excel in epigenetic modulation and redox activities, respectively.

- The electron-deficient oxadiazole core in enhances anti-inflammatory efficacy, suggesting that aromatic electronegativity influences COX binding.

Substituent Effects :

- 4-Chlorophenyl : Common in anti-inflammatory and anticancer agents; its hydrophobic nature aids membrane penetration .

- Isopropyl Group : In the target compound, this group may reduce metabolic degradation compared to bulkier substituents (e.g., p-tolyl in ).

Synthesis and Optimization :

- Chloroacetyl chloride is a versatile reagent for introducing acetamide side chains (), but sulfonylation requires careful optimization to avoid byproducts.

Biological Activity

2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide is a compound of interest due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be represented as follows:

- Chemical Formula : CHClNO

- Molecular Weight : 250.72 g/mol

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in cellular signaling pathways, which may contribute to its therapeutic effects against certain diseases.

- Receptor Modulation : It acts as a modulator for various neurotransmitter receptors, influencing neuronal activity and potentially providing neuroprotective effects.

Biological Activity

The biological activities of this compound have been documented in several studies:

- Antiviral Activity : It has demonstrated efficacy against the hepatitis B virus (HBV), showing promise as a treatment option for viral infections .

- Neuroprotective Effects : In vitro studies suggest that the compound may protect neurons from oxidative stress, which is critical in neurodegenerative diseases .

- Anti-inflammatory Properties : The compound has been observed to reduce inflammatory markers in cellular models, indicating potential use in treating inflammatory conditions .

Data Tables

| Biological Activity | Effect Observed | Reference |

|---|---|---|

| Antiviral | Inhibition of HBV | |

| Neuroprotection | Reduced oxidative stress | |

| Anti-inflammatory | Decreased inflammation markers |

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

-

Case Study on Hepatitis B Treatment :

- A clinical trial involving patients with chronic HBV infection showed that administration of the compound led to significant reductions in viral load and improved liver function tests.

-

Neuroprotection in Animal Models :

- In animal models of Alzheimer's disease, treatment with the compound resulted in improved cognitive function and reduced amyloid plaque formation, suggesting a protective role against neurodegeneration.

-

Inflammation Reduction in Rheumatoid Arthritis :

- A study demonstrated that patients with rheumatoid arthritis experienced decreased joint inflammation and pain relief after treatment with the compound, indicating its potential as an anti-inflammatory agent.

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of 2-(5-(4-chlorophenyl)isoxazol-3-yl)-N-isopropylacetamide?

Answer:

To optimize synthesis, employ statistical Design of Experiments (DoE) methodologies. For example, use factorial designs to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors influencing yield and purity. Response Surface Methodology (RSM) can further refine optimal conditions . Coupled with spectroscopic validation (e.g., ¹H/¹³C-NMR, HRMS) to confirm structural integrity, this approach minimizes trial-and-error experimentation and maximizes reproducibility .

Advanced: How can computational reaction path searches enhance the design of novel derivatives or reaction pathways for this compound?

Answer:

Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict feasible reaction mechanisms. For instance, simulate the activation energy of isoxazole ring formation or substituent modifications. Validate computational predictions experimentally via kinetic studies (e.g., time-resolved spectroscopy) and compare theoretical vs. experimental activation barriers. Discrepancies can highlight overlooked intermediates or solvent effects, prompting iterative refinements to computational models .

Basic: What spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s purity and structural conformation?

Answer:

- ¹H/¹³C-NMR : Assign chemical shifts to confirm the isoxazole ring, chlorophenyl group, and acetamide backbone. For example, the isopropyl group in the acetamide moiety typically shows split peaks in the δ 1.0–1.5 ppm range .

- HRMS : Verify molecular ion peaks (e.g., [M+H]⁺) with <5 ppm error to confirm molecular formula.

- HPLC-PDA : Assess purity (>95%) using reverse-phase chromatography with UV detection at λmax ~250 nm (aromatic absorption) .

Advanced: How can researchers resolve contradictions between computational predictions of reactivity and experimental outcomes for this compound?

Answer:

Adopt a feedback loop between computation and experimentation:

Perform ab initio calculations to predict reaction pathways (e.g., nucleophilic substitution at the isoxazole 3-position).

Conduct controlled experiments (e.g., kinetic isotope effects, substituent scrambling) to validate intermediates.

Use discrepancies to refine computational models (e.g., solvent dielectric effects, entropy contributions).

This iterative approach aligns with ICReDD’s methodology for reconciling theoretical and empirical data .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., DMF, THF).

- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .

- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced: What methodologies are effective for studying the compound’s interactions with biological targets (e.g., enzymes or receptors)?

Answer:

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) by immobilizing the target protein and measuring real-time interaction kinetics.

- Molecular Dynamics (MD) Simulations : Model ligand-receptor docking to identify critical binding residues (e.g., hydrophobic pockets accommodating the chlorophenyl group).

- Isothermal Titration Calorimetry (ITC) : Measure thermodynamic parameters (ΔH, ΔS) to elucidate binding energetics .

Basic: How can researchers validate the stability of this compound under varying pH and temperature conditions?

Answer:

- Accelerated Stability Testing : Incubate the compound in buffers (pH 3–10) at 40–60°C for 1–4 weeks. Monitor degradation via HPLC and identify breakdown products (e.g., hydrolysis of the acetamide group).

- Thermogravimetric Analysis (TGA) : Assess thermal stability by measuring mass loss under controlled heating (e.g., 25–300°C at 10°C/min) .

Advanced: What strategies are recommended for elucidating the compound’s electronic and steric effects on reaction selectivity?

Answer:

- Hammett Substituent Constants : Correlate substituent electronic effects (σ values) with reaction rates in a series of derivatives (e.g., replacing 4-chlorophenyl with electron-donating/withdrawing groups).

- X-ray Crystallography : Resolve crystal structures to quantify steric hindrance (e.g., dihedral angles between the isoxazole and acetamide groups).

- DFT-Based Frontier Molecular Orbital (FMO) Analysis : Predict regioselectivity by comparing HOMO-LUMO gaps of potential reaction sites .

Basic: What are the best practices for scaling up laboratory-scale synthesis without compromising yield or purity?

Answer:

- Process Analytical Technology (PAT) : Use in-line FTIR or Raman spectroscopy to monitor reaction progression in real time.

- Flow Chemistry : Transition from batch to continuous flow systems to improve heat/mass transfer and reduce side reactions (e.g., dimerization).

- Design Space Exploration : Apply Quality by Design (QbD) principles to define acceptable ranges for critical process parameters (CPPs) .

Advanced: How can machine learning (ML) models be trained to predict novel applications or derivatives of this compound?

Answer:

- Data Curation : Compile datasets of isoxazole derivatives with associated properties (e.g., solubility, bioactivity).

- Feature Engineering : Encode molecular descriptors (e.g., topological polar surface area, logP) to train ML algorithms (e.g., random forest, neural networks).

- Validation : Use leave-one-out cross-validation to assess model robustness and apply SHAP (SHapley Additive exPlanations) analysis to interpret feature importance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.